

An In-depth Technical Guide to the Spectroscopic Data of 5-Methylhexanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylhexanenitrile

Cat. No.: B103281

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-methylhexanenitrile**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a workflow visualization.

Data Presentation

The following sections summarize the key spectroscopic data for **5-methylhexanenitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR data for **5-methylhexanenitrile**.

Table 1: Predicted ¹H NMR Data for **5-Methylhexanenitrile** (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.35	Triplet	2H	H-2
~1.70	Quintet	2H	H-3
~1.55	Multiplet	1H	H-5
~1.40	Quartet	2H	H-4
~0.90	Doublet	6H	H-6, H-7

Table 2: Predicted ^{13}C NMR Data for **5-Methylhexanenitrile** (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ) ppm	Carbon Assignment
~120	C-1 (CN)
~35	C-4
~28	C-5
~25	C-3
~22	C-6, C-7
~17	C-2

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorptions for **5-methylhexanenitrile** are presented in Table 3.

Table 3: Characteristic IR Absorptions for **5-Methylhexanenitrile**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960-2870	Strong	C-H stretch (alkane)
~2245	Medium	C≡N stretch (nitrile)
~1465	Medium	C-H bend (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **5-methylhexanenitrile** is characterized by the following major peaks obtained by electron ionization (EI).

Table 4: Major Mass Spectrometry Peaks for **5-Methylhexanenitrile**

m/z	Relative Intensity (%)	Possible Fragment
111	~5	[M] ⁺ (Molecular Ion)
96	~20	[M - CH ₃] ⁺
82	~30	[M - C ₂ H ₅] ⁺
69	~80	[M - C ₃ H ₆] ⁺
55	~70	[C ₄ H ₇] ⁺
43	~100	[C ₃ H ₇] ⁺ (Base Peak)
41	~95	[C ₃ H ₅] ⁺

Note: The relative intensities are estimated from the graphical representation of the spectrum available in the NIST WebBook.[1][2]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

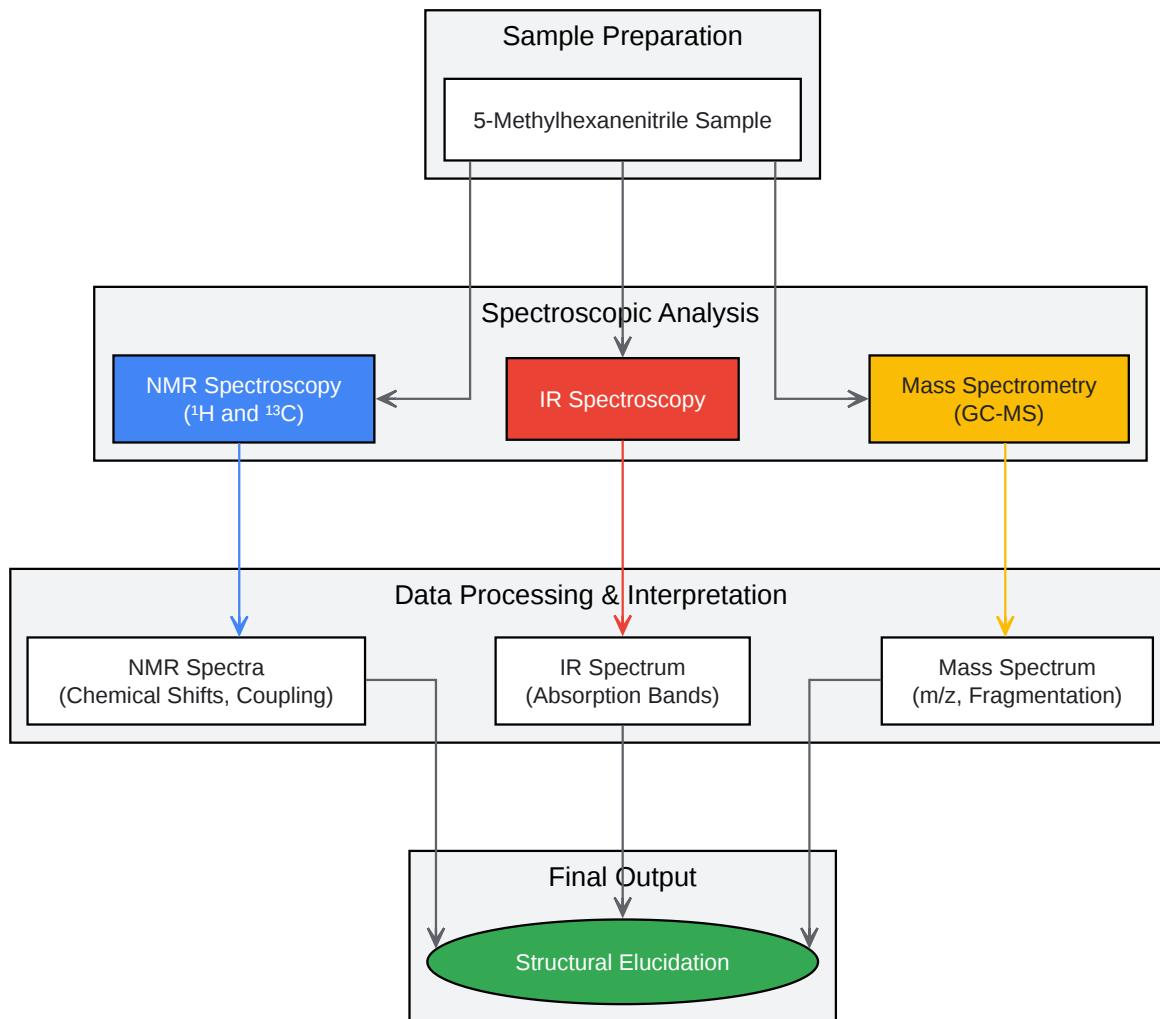
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **5-methylhexanenitrile** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- ^1H NMR Spectroscopy: The ^1H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same spectrometer, typically operating at 75-125 MHz. A proton-decoupled sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **5-methylhexanenitrile**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded over a typical range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


- Sample Introduction: **5-Methylhexanenitrile**, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC.
- Gas Chromatography (GC): The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column). The column temperature is programmed to increase over time to ensure good separation of the components.

- Mass Spectrometry (MS): As the **5-methylhexanenitrile** elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-methylhexanenitrile**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methylhexanenitrile | C7H13N | CID 29593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanenitrile, 5-methyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 5-Methylhexanenitrile]. BenchChem, [2025], [Online PDF]. Available at: [https://www.benchchem.com/product/b103281#spectroscopic-data-for-5-methylhexanenitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com